Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[3,4-d]pyrimidine core. This core is further reacted with piperazine and ethyl chloroformate to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It primarily acts as an inhibitor of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex and the subsequent inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: This compound also exhibits biological activities but lacks the piperazine and ethyl ester functionalities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have shown similar CDK2 inhibitory activities but differ in their structural framework.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H22N6O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H22N6O3/c1-3-28-19(26)24-10-8-23(9-11-24)17-16-12-22-25(18(16)21-13-20-17)14-4-6-15(27-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
JRYBFEGKVUDFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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